Phosphonium Phosphonium Phosphorane is a phosphorus hydride consisting of a single pentavalent phosphorus carrying five hydrogens. The parent hydride of the phosphorane class. It is a member of phosphoranes, a phosphorus hydride and a mononuclear parent hydride.
Brand Name: Vulcanchem
CAS No.: 13769-19-2
VCID: VC1811883
InChI: InChI=1S/H3P/h1H3/p+1
SMILES: [PH4+]
Molecular Formula: H4P+
Molecular Weight: 35.006 g/mol

Phosphonium

CAS No.: 13769-19-2

Cat. No.: VC1811883

Molecular Formula: H4P+

Molecular Weight: 35.006 g/mol

* For research use only. Not for human or veterinary use.

Phosphonium - 13769-19-2

Specification

CAS No. 13769-19-2
Molecular Formula H4P+
Molecular Weight 35.006 g/mol
IUPAC Name phosphanium
Standard InChI InChI=1S/H3P/h1H3/p+1
Standard InChI Key XYFCBTPGUUZFHI-UHFFFAOYSA-O
SMILES [PH4+]
Canonical SMILES [PH4+]

Introduction

Structural Characteristics and Basic Properties

Definition and Molecular Structure

Phosphonium refers to polyatomic cations with the chemical formula PR₄⁺, where R represents hydrogen, alkyl, aryl, organyl, or halogen groups. The simplest member of this family is phosphonium itself (PH₄⁺), which serves as the parent compound . The term "phosphinium" is occasionally used as an alternative, though less common designation for these compounds .

These cations invariably adopt a tetrahedral structure around the central phosphorus atom, consistent with VSEPR theory predictions. This configuration results from the sp³ hybridization of the phosphorus atom's orbitals, creating four equivalent bond angles of approximately 109.5° .

Physical and Chemical Properties

Phosphonium salts typically appear as colorless crystalline solids, though they may take on the color of their associated anions in some cases . The physical properties of these compounds vary significantly depending on the nature of both the substituents on phosphorus and the counterion.

[CH₃PPh₃]⁺ + base → CH₂=PPh₃ + [Hbase]⁺

Types of Phosphonium Compounds

Protonated Phosphines

One significant class of phosphonium compounds derives from the protonation of phosphines. These compounds form when primary, secondary, or tertiary phosphines accept a proton :

PR₃ + H⁺ → HPR₃⁺

The parent phosphonium (PH₄⁺) can be found in phosphonium iodide, though salts of this simple ion are relatively uncommon. The basicity of phosphines follows predictable trends, with alkyl-substituted phosphines showing greater basicity than their aryl counterparts .

Tetraorganophosphonium Cations

The most prevalent and extensively studied phosphonium compounds contain four organic substituents bonded to the central phosphorus atom. Notable examples include tetraphenylphosphonium [(C₆H₅)₄P⁺] and tetramethylphosphonium [P(CH₃)₄⁺] .

These quaternary phosphonium cations are typically produced through alkylation of organophosphines. For instance, triphenylphosphine reacts with methyl bromide to yield methyltriphenylphosphonium bromide :

PPh₃ + CH₃Br → [CH₃PPh₃]⁺Br⁻

Phosphorus Pentachloride-Related Compounds

Solid phosphorus pentachloride exists as an ionic compound with the formula [PCl₄]⁺[PCl₆]⁻, containing the tetrachlorophosphonium cation. In dilute solutions, an equilibrium is established :

PCl₅ ⇌ PCl₄⁺ + Cl⁻

Similar behavior is observed with triphenylphosphine dichloride (Ph₃PCl₂), which can exist both as a pentacoordinate phosphorane and as a salt containing the chlorotriphenylphosphonium cation .

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of phosphonium compounds typically follows several established routes:

  • Alkylation of phosphines with alkyl halides:

    • R₃P + R'X → [R₃PR']⁺X⁻ (where X is a halide)

  • Protonation of phosphines with strong acids:

    • R₃P + HX → [HR₃P]⁺X⁻

  • Reaction of phosphorus pentachloride with various reagents:

    • PCl₅ ⇌ PCl₄⁺ + Cl⁻

SampleI ETPBI TFFPurity Ratio I ETPB/(I ETPB+I TFF)
Sample 1 (Set III)15.312.390.86
Sample 2 (Set II)15.171.740.89
Sample 3 (Set I)14.971.360.92
Sample 4 (ETPB commercial)15.270.060.996
Sample 5 (90% ETPB + 10% TFF mix)15.172.830.84

Note: I ETPB represents the integrated intensity of ETPB signals, and I TFF represents the integrated intensity of triphenylphosphine signals in ¹H NMR spectra .

Applications

Wittig Reaction

One of the most significant applications of phosphonium compounds is in the Wittig reaction, a cornerstone transformation in organic synthesis. This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (generated from phosphonium salts) to form alkenes .

The process begins with the deprotonation of a phosphonium salt to generate the reactive ylide intermediate:
[CH₃PPh₃]⁺ + base → CH₂=PPh₃ + [Hbase]⁺

This ylide then reacts with carbonyl compounds to produce alkenes with precise control over the location of the double bond, making it an invaluable tool for synthetic chemists .

Antimicrobial Applications

Quaternary phosphonium compounds (QPCs) have emerged as promising antimicrobial agents with activity against a wide range of bacteria. A 2025 review highlighted the potential of these compounds in addressing the declining arsenal of biocides in modern infection control .

QPCs demonstrate particularly promising activity against Gram-negative pathogens, potentially operating through mechanisms distinct from traditional antimicrobial agents. This property becomes increasingly valuable in light of growing antimicrobial resistance concerns .

The antimicrobial efficacy of QPCs appears comparable to that of quaternary ammonium compounds (QACs), but with potential advantages in certain applications, particularly against resistant strains. The review emphasized ongoing research exploring structure-activity relationships to optimize their antimicrobial performance .

Gene Delivery Systems

Phosphonium-containing polymers represent an emerging class of materials for non-viral gene delivery systems. Compared to ammonium-based polymers, phosphonium polymers can enhance binding of nucleic acids at lower concentrations while maintaining good transfection efficiency with low cytotoxicity .

The development of these materials has been facilitated by advances in controlled radical polymerization techniques, including ATRP, NMP, and RAFT polymerization. These approaches enable both the direct polymerization of phosphonium monomers and post-polymerization modification of polymer intermediates .

Cellular Targeting

Recent research has demonstrated that cyclic tetraarylphosphonium salts can migrate through cell membranes to localize in mitochondria, similar to the established behavior of triarylphosphonium salts . This property makes them valuable tools for mitochondrial targeting, with potential applications in diagnostics, drug delivery, and the treatment of mitochondrial disorders.

The 2025 study on π-expanded phosphonium salts revealed compounds with diverse photophysical properties, ranging from non-fluorescent dyes to thiophene derivatives that emit quantitatively in the blue region. These characteristics expand their potential utility in biological imaging and sensing applications .

Recent Research Developments

Bio-Based Synthesis Approaches

Growing environmental concerns have spurred interest in developing more sustainable routes to phosphonium compounds. Recent research explored the use of bio-based solvents in phosphonium salt synthesis, presenting an optimized biorefinery platform approach .

This study employed comprehensive characterization techniques (FTIR, Raman, and NMR spectroscopy) to analyze the synthesized ethyltriphenylphosphonium bromide (ETPB). The research demonstrated that careful optimization of reaction parameters could significantly reduce environmental impact while maintaining acceptable yields .

The findings highlighted the potential for greener synthesis routes, with lower E-factors reflecting reduced waste generation. This approach aligns with broader sustainable chemistry goals and represents an important direction for future phosphonium compound production .

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